![molecular formula C14H13N5O2S B13056021 3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a triazole moiety, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to yield the desired thiazolidinone compound. The reaction conditions often involve refluxing in ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.
科学研究应用
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxyphenyl group and the triazole moiety play crucial roles in its binding to molecular targets, while the thiazolidinone ring contributes to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.
Triazole derivatives: Compounds containing the triazole moiety exhibit similar chemical reactivity but may have different biological properties.
Hydroxyphenyl derivatives: These compounds share the hydroxyphenyl group and may exhibit similar antioxidant and antimicrobial activities.
Uniqueness
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties
属性
分子式 |
C14H13N5O2S |
|---|---|
分子量 |
315.35 g/mol |
IUPAC 名称 |
(2E,5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13N5O2S/c1-2-19-13(21)12(7-10-3-5-11(20)6-4-10)22-14(19)17-18-8-15-16-9-18/h3-9,20H,2H2,1H3/b12-7-,17-14+ |
InChI 键 |
KEMXKYBGSBGSHF-CMJNPIEZSA-N |
手性 SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N/N3C=NN=C3 |
规范 SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NN3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


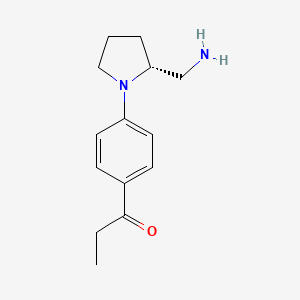
![(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate](/img/structure/B13055943.png)

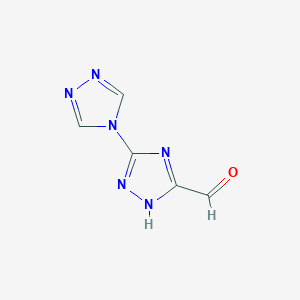
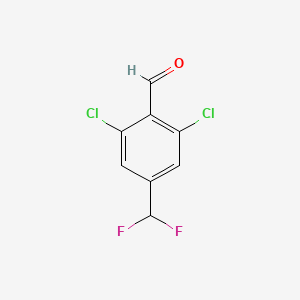
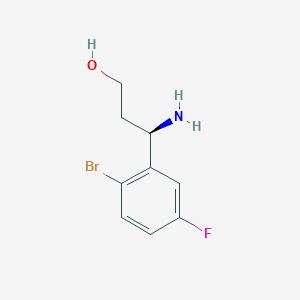
![Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13055974.png)
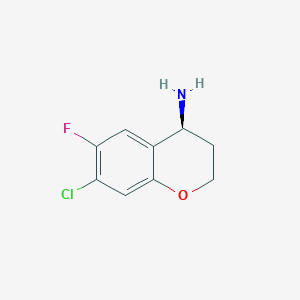

![1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
![1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];hydrochloride](/img/structure/B13056001.png)
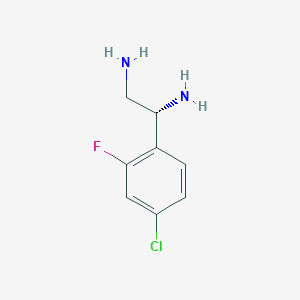
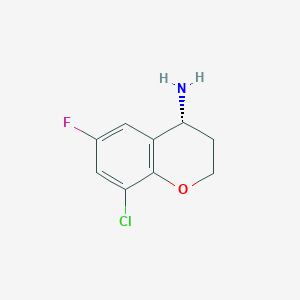
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride](/img/structure/B13056017.png)
